molecular formula C8H3ClF3NO3 B13438599 1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone

1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone

Cat. No.: B13438599
M. Wt: 253.56 g/mol
InChI Key: ADTBPTBMCAFSFQ-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with a trifluoromethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, and primary amines are commonly used under mild to moderate temperature conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts under hydrogen gas is a typical method.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloro group.

    Reduction: Amino derivatives where the nitro group is converted to an amino group.

    Oxidation: Carboxylic acids or other oxidized products depending on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl ketone group is known to form strong interactions with active sites of enzymes, potentially inhibiting their activity. The nitro and chloro groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-3-nitrophenyl)-3-(4-fluorophenyl)thiourea
  • 1-[(4-Chloro-3-nitrophenyl)sulfonyl]pyrrolidine
  • 1-[(4-Chloro-3-nitrophenyl)carbonyl]piperidine

Uniqueness

1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug discovery and development.

Properties

Molecular Formula

C8H3ClF3NO3

Molecular Weight

253.56 g/mol

IUPAC Name

1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H3ClF3NO3/c9-5-2-1-4(3-6(5)13(15)16)7(14)8(10,11)12/h1-3H

InChI Key

ADTBPTBMCAFSFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)[N+](=O)[O-])Cl

Origin of Product

United States

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